molecular formula C7H11N3 B039020 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine CAS No. 118430-74-3

3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

Cat. No. B039020
Key on ui cas rn: 118430-74-3
M. Wt: 137.18 g/mol
InChI Key: YWHWPIRLFHZSFS-UHFFFAOYSA-N
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Patent
US09403801B2

Procedure details

To a solution of 3-cyclopropyl-3-oxo-propanenitrile (2.22 g, 20.3 mmol) in HOAc (40 mL) was added methylhydrazine (40% [w/w] in water, 2.81 g, 24.4 mmol). The reaction mixture was stirred at 100° C. overnight and then concentrated in vacuo. The residue was purified by silica gel column chromatography (DCM) to give the title compound as yellow oil (2.80 g, 100%).
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
2.81 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=O)[CH2:5][C:6]#[N:7])[CH2:3][CH2:2]1.[CH3:9][NH:10][NH2:11]>CC(O)=O>[CH:1]1([C:4]2[CH:5]=[C:6]([NH2:7])[N:10]([CH3:9])[N:11]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
C1(CC1)C(CC#N)=O
Name
methylhydrazine
Quantity
2.81 g
Type
reactant
Smiles
CNN
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C1=NN(C(=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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